molecular formula C25H33N5O2 B6127422 1-(4-Benzylpiperazin-1-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]propan-1-one

1-(4-Benzylpiperazin-1-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]propan-1-one

Cat. No.: B6127422
M. Wt: 435.6 g/mol
InChI Key: DSJIWUXZSYGNCG-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]propan-1-one is a complex organic compound that features a piperazine and piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperazine Ring: This can be achieved by reacting benzylamine with ethylene glycol in the presence of a catalyst.

    Formation of the Piperidine Ring: This involves the cyclization of a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.

    Coupling of the Rings: The piperazine and piperidine rings are then coupled using a suitable linker, such as a propanone derivative, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Benzylpiperazin-1-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2/c1-20-16-27-23(17-26-20)25(32)30-11-5-8-22(19-30)9-10-24(31)29-14-12-28(13-15-29)18-21-6-3-2-4-7-21/h2-4,6-7,16-17,22H,5,8-15,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJIWUXZSYGNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCC(C2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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